

Protocol for dissolving N-phenyl-1H-imidazole-5-carboxamide for experiments

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Compound of Interest

Compound Name: **N-phenyl-1H-imidazole-5-carboxamide**

Cat. No.: **B079331**

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Application Note and Protocol for N-phenyl-1H-imidazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of **N-phenyl-1H-imidazole-5-carboxamide** for experimental use. Due to the limited availability of public data on the solubility of this specific compound, this protocol includes a systematic approach to determine its solubility in common laboratory solvents.

Compound Information

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ N ₃ O	[1]
Molecular Weight	187.2 g/mol	[1]
CAS Number	13189-13-4	[1]
Appearance	Solid (Form may vary)	General
Storage	Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C.	[2]

Safety Precautions

While specific toxicity data for **N-phenyl-1H-imidazole-5-carboxamide** is not readily available, related imidazole-based compounds are known to cause skin and eye irritation.^{[3][4]} Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

- Engineering Controls: Use a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.^[5]
- Personal Protective Equipment:
 - Wear a lab coat, safety goggles with side shields, and nitrile gloves.^[3]
 - If handling large quantities or if there is a risk of dust formation, a dust respirator is recommended.^[3]
- Handling: Avoid contact with skin and eyes.^[5] Do not breathe dust.^[5] Wash hands thoroughly after handling.^[3]

Solubility Determination Protocol

The following protocol outlines a method to determine the solubility of **N-phenyl-1H-imidazole-5-carboxamide** in various solvents. This information is crucial for preparing stock solutions for in vitro and in vivo experiments.

Materials:

- **N-phenyl-1H-imidazole-5-carboxamide** powder
- Selection of solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol, Phosphate-Buffered Saline (PBS))
- Vortex mixer
- Water bath or heat block
- Calibrated balance

- Microcentrifuge tubes or small glass vials

Procedure:

- Solvent Selection: Begin with common polar aprotic solvents like DMSO and DMF, which are generally effective for dissolving a wide range of organic molecules.^[6] Alcohols like ethanol and methanol can also be tested. For biological assays, solubility in aqueous buffers like PBS is critical.
- Initial Solubility Test (Small Scale): a. Weigh out a small, precise amount of the compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube. b. Add a small, measured volume of the first solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL). c. Vortex the mixture vigorously for 1-2 minutes. d. Observe for complete dissolution. If the compound dissolves, proceed to the next step. If not, continue adding the solvent in small, measured increments.
- Warming and Sonication: If the compound does not dissolve at room temperature, gentle warming (e.g., 37-50°C) or sonication may aid dissolution.^[7] Use these methods judiciously, as excessive heat can degrade the compound.
- Determining Maximum Solubility: Continue adding the solvent incrementally until the compound fully dissolves. Record the total volume of solvent used.
- Data Recording: Calculate the solubility in mg/mL and mM. Repeat the process for each solvent to be tested.
- Stock Solution Preparation: Once the solubility is determined, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). For aqueous-based assays, the DMSO stock can be serially diluted in the assay buffer. Note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

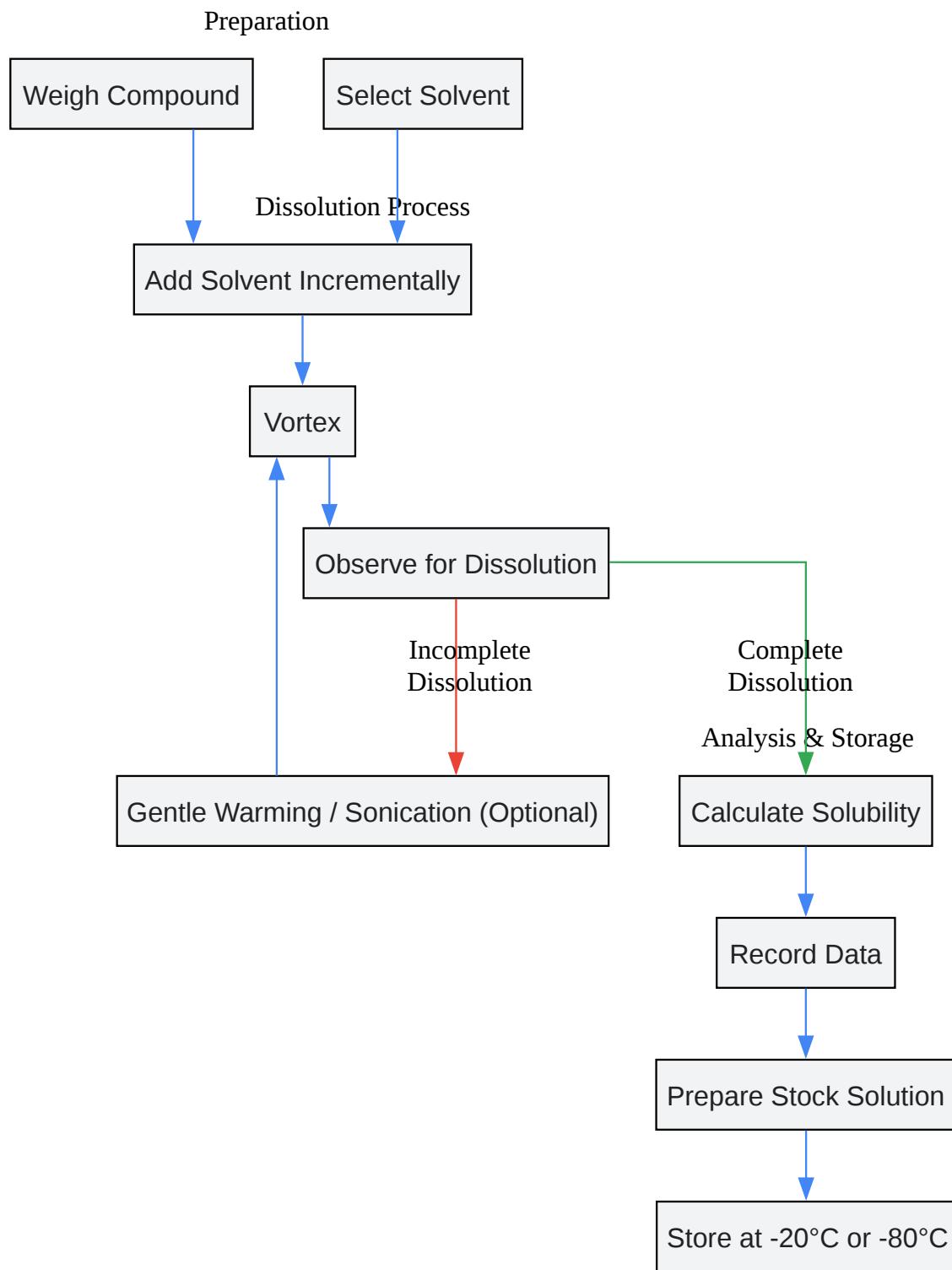
Data Presentation: Solubility Profile

Use the following table to record the experimentally determined solubility of **N-phenyl-1H-imidazole-5-carboxamide**.

Solvent	Solubility (mg/mL)	Solubility (mM)	Observations (e.g., required heating)
DMSO	User-determined	User-determined	User-determined
DMF	User-determined	User-determined	User-determined
Ethanol	User-determined	User-determined	User-determined
Methanol	User-determined	User-determined	User-determined
PBS (pH 7.4)	User-determined	User-determined	User-determined
Other	User-determined	User-determined	User-determined

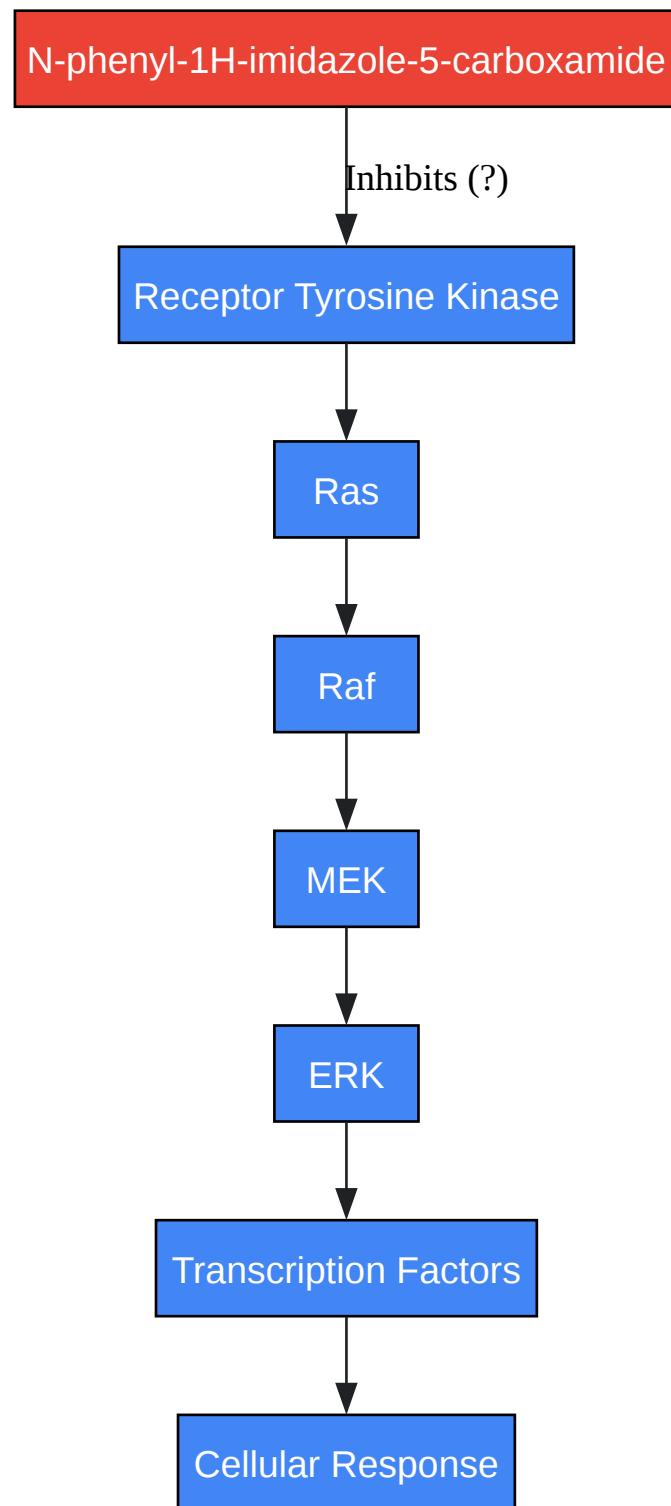
Experimental Workflow and Signaling Pathway Diagrams

Workflow for Solubility Determination and Stock Solution Preparation:

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Caption: Workflow for determining the solubility and preparing a stock solution of **N-phenyl-1H-imidazole-5-carboxamide**.

Note on Signaling Pathways: As **N-phenyl-1H-imidazole-5-carboxamide** is a small molecule for research, its specific biological targets and signaling pathways are not defined in the public domain. Researchers using this compound would typically be investigating its effect on a hypothesized pathway. For illustrative purposes, a generic kinase signaling pathway diagram is provided below. This should be adapted by the researcher to reflect the specific pathway under investigation.

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Caption: Example of a generic signaling pathway that could be modulated by a small molecule inhibitor.

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